REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:14]=[CH:13][C:8]([CH2:9][O:10][CH2:11]Cl)=[CH:7][CH:6]=1)=[O:4].[Cl:15][C:16]1[CH:17]=[N:18][C:19](=[O:22])[NH:20][CH:21]=1>>[CH3:1][O:2][C:3]([C:5]1[CH:14]=[CH:13][C:8]([CH2:9][O:10][CH2:11][N:20]2[CH:21]=[C:16]([Cl:15])[CH:17]=[N:18][C:19]2=[O:22])=[CH:7][CH:6]=1)=[O:4]
|
Name
|
|
Quantity
|
8.8 mmol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=C(COCCl)C=C1
|
Name
|
|
Quantity
|
8.8 mmol
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC(NC1)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Name
|
|
Type
|
|
Smiles
|
COC(=O)C1=CC=C(COCN2C(N=CC(=C2)Cl)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |